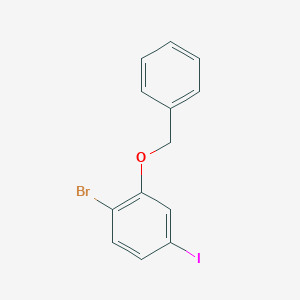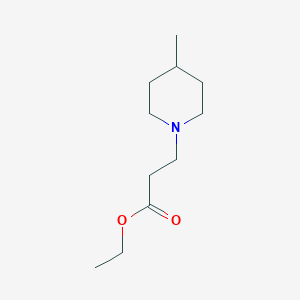
2-(Benzyloxy)-1-bromo-4-iodobenzene, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-1-bromo-4-iodobenzene, 95% (2-BBIB) is an organic compound used in a variety of scientific research applications. It is a halogenated aromatic compound that is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a building block for pharmaceuticals. It is a colorless crystalline solid with a melting point of 98-100°C and a boiling point of 210°C. 2-BBIB has been used in a variety of scientific research applications, including drug synthesis, materials science, and analytical chemistry.
Scientific Research Applications
Synthesis of Benzyl Ethers and Esters
2-(Benzyloxy)-1-bromo-4-iodobenzene: is utilized in the synthesis of benzyl ethers and esters. This compound serves as a reagent that can install protecting groups under neutral conditions, which is particularly useful in chemical synthesis where basic or acidic conditions may not be compatible with complex molecular systems . The ability to form benzyl ethers and esters under mild conditions is crucial for the protection of sensitive alcohol substrates.
Organic Synthesis Reagent
The compound is emerging as a mild and convenient reagent for organic synthesis. It facilitates the N-methylation of 2-benzyloxypyridine, delivering the active reagent in situ for the synthesis of benzyl ethers and esters . This method is advantageous for its mildness and the avoidance of harsh conditions that could degrade sensitive substrates.
Development of Benzopyran Derivatives
In medicinal chemistry, 2-(Benzyloxy)-1-bromo-4-iodobenzene is used to synthesize benzopyran-annulated pyrano[2,3-c]pyrazole derivatives. These compounds have shown a range of biological activities, including antimicrobial and anti-inflammatory properties . The one-pot synthesis method under microwave irradiation is an efficient way to produce these derivatives.
Antiproliferative Activity Studies
The synthesized benzopyran derivatives are evaluated for their antiproliferative activity against various human solid tumor cell lines. This application is significant in the search for new therapeutic agents in the treatment of cancer . The compound’s role in the synthesis of these derivatives makes it a valuable asset in medicinal chemistry research.
Pharmaceutical Intermediate
2-(Benzyloxy)-1-bromo-4-iodobenzene: acts as an intermediate in pharmaceutical research. It’s used in the synthesis of sequential polypeptides and multidentate chelating ligands, which are important in the development of new drugs and therapeutic treatments .
Protecting Group in Peptide Synthesis
The compound is also used as a protecting group in peptide synthesis. Protecting groups like this are essential in the stepwise construction of peptides, preventing unwanted side reactions and helping to improve yields of the desired peptide products .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes . For instance, 3-(Benzyloxy)Pyridin-2-Amine has been found to interact with Leukotriene A-4 hydrolase and Mitogen-activated protein kinase 14 . These targets play crucial roles in inflammation and cell signaling, respectively.
Mode of Action
Benzyloxy compounds are known to undergo various chemical reactions, including oxidation and reduction . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
For instance, 3-(Benzyloxy)Pyridin-2-Amine has been found to interact with Leukotriene A-4 hydrolase and Mitogen-activated protein kinase 14 , which are involved in the arachidonic acid metabolism and MAPK signaling pathway, respectively.
Pharmacokinetics
For instance, 4-(3-(Benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine exhibits glucose-dependent insulin secretion in rats following intravenous administration .
Result of Action
For instance, 4-(3-(Benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine, a small molecule activator of the glucagon-like peptide-1 receptor (GLP-1R), exhibits glucose-dependent insulin secretion in rats .
properties
IUPAC Name |
1-bromo-4-iodo-2-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrIO/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTXKRNPVVCAJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)I)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrIO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2253887-19-1 |
Source


|
| Record name | 2-(Benzyloxy)-1-bromo-4-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-{4-[4-(7-Hydroxy-naphthalen-1-yl)-piperazin-1-yl]-butyl}-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6316303.png)

![2,6-Bis-[1-(2,4,6-trimethylphenylimino)-ethyl]pyridine](/img/structure/B6316316.png)


